Thiophene, 2-chloro-5-(phenylthio)-
CAS No.: 58042-61-8
VCID: VC19570962
Molecular Formula: C10H7ClS2
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Thiophene, 2-chloro-5-(phenylthio)- is a heterocyclic organic compound belonging to the thiophene family. It features a five-membered ring containing one sulfur atom, with a chlorine atom at the second position and a phenylthio group at the fifth position. This compound is notable for its applications in organic synthesis and material science, particularly due to its unique chemical reactivity influenced by the presence of both chlorine and phenylthio groups. Synthesis MethodsThe synthesis of Thiophene, 2-chloro-5-(phenylthio)- involves careful control of reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dichloromethane or acetonitrile, which enhance the solubility of reactants and products. Chemical Reactivity and ApplicationsThis compound can undergo various chemical reactions influenced by factors like solvent polarity, temperature, and the presence of catalysts. Its potential applications span medicinal chemistry, particularly in drug design targeting specific biological pathways, due to the sulfur atom's role in molecular interactions. Research Findings and ApplicationsThiophene derivatives, including Thiophene, 2-chloro-5-(phenylthio)-, are studied for their stability and reactivity profiles under different conditions. This research aids in understanding their suitability for various scientific applications across fields like organic synthesis and material science. |
---|---|
CAS No. | 58042-61-8 |
Product Name | Thiophene, 2-chloro-5-(phenylthio)- |
Molecular Formula | C10H7ClS2 |
Molecular Weight | 226.7 g/mol |
IUPAC Name | 2-chloro-5-phenylsulfanylthiophene |
Standard InChI | InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H |
Standard InChIKey | TXFWYVVOLFOSIB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(S2)Cl |
PubChem Compound | 12249586 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume